2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

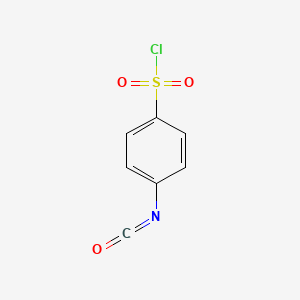

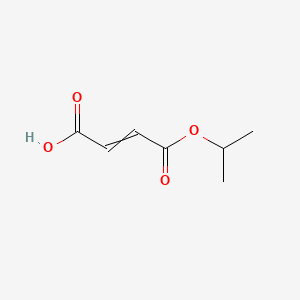

2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is a chemical compound that has been used in various reactions . It is also known as diisopropyl (2Z)-2-butenedioate .

Molecular Structure Analysis

The molecular formula of this compound is C10H16O4 . The IUPAC Standard InChI is InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5- . The molecular weight is 200.2316 .Chemical Reactions Analysis

This compound is known to react with maleic anhydride and polyethylene, resulting in ethoxylated propoxylated products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.2316 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Studies

A study by Zheng, Yang, Cui, and Dang (2006) delved into the synthesis and characterization of 2-Butenedioic acid (Z)-monophenyl ester and its complexes with thorium (Th) and cerium (Ce). The research demonstrated that besides the bidentate carboxylate bonding to the central metal ions, the ethereal oxygen also coordinated, indicating a higher wave number shift of νC=O in the complexes than in the free ligand. This study opens avenues for further research into the coordination chemistry of similar compounds and their potential applications in materials science and catalysis (Zheng, Yang, Cui, & Dang, 2006).

Environmental and Analytical Chemistry

Cao (2010) provided a comprehensive review of phthalate esters, including compounds related to 2-Butenedioic acid (2Z)-, in foods. The review highlighted sources, occurrence, and analytical methods for detecting these compounds, emphasizing their ubiquitous environmental contamination and the health concerns associated with human exposure. Such studies are crucial for understanding environmental pollutants and developing more effective methods for their detection and analysis in food products (Cao, 2010).

Polymer and Materials Science

Rodriguez, Tashiro, and Atsumi (2014) expanded the capabilities of whole-cell biocatalysis by engineering Escherichia coli to produce various esters, including those related to 2-Butenedioic acid (2Z)-. This study highlights the biotechnological applications of such compounds in producing small to medium volatile esters used in numerous industries, showcasing the potential of microbial systems in sustainable chemical synthesis (Rodriguez, Tashiro, & Atsumi, 2014).

Environmental Toxicology and Biodegradation

Scholz (2003) investigated the ecotoxicity and biodegradation of phthalate monoesters, closely related to the chemical family of 2-Butenedioic acid (2Z)- esters. The study found that all esters were readily biodegradable and highlighted the acute aquatic toxicity's dependence on the carbon chain length of the alcohol moiety. Research like this is pivotal for evaluating the environmental impact and degradation pathways of chemical compounds, providing essential data for environmental protection and policy-making (Scholz, 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves the reaction of isobutyl acrylate with maleic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "Isobutyl acrylate", "Maleic anhydride", "Catalyst" ], "Reaction": [ "Add isobutyl acrylate and maleic anhydride to a reaction flask", "Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture and extract the product with a suitable solvent such as diethyl ether or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain the desired product" ] } | |

Número CAS |

924-83-4 |

Fórmula molecular |

C7H10O4 |

Peso molecular |

158.15 g/mol |

Nombre IUPAC |

(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid |

InChI |

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3- |

Clave InChI |

FWUIHQFQLSWYED-ARJAWSKDSA-N |

SMILES isomérico |

CC(C)OC(=O)/C=C\C(=O)O |

SMILES |

CC(C)OC(=O)C=CC(=O)O |

SMILES canónico |

CC(C)OC(=O)C=CC(=O)O |

Otros números CAS |

924-83-4 |

Descripción física |

Liquid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)

![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)